molecular formula C20H17ClFN3O2S B2921296 N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1031976-66-5

N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B2921296
CAS RN: 1031976-66-5
M. Wt: 417.88
InChI Key: MFWJFFKPOMAFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

One notable application of derivatives similar to the specified chemical compound is in the field of radiopharmacy and imaging. For example, the synthesis and radiosynthesis of compounds like DPA-714, which contain a fluorine atom allowing for fluorine-18 labeling, enable their use in positron emission tomography (PET) imaging. Such compounds, with high in vitro affinity and selectivity for specific receptors, can be instrumental in studying various biological processes and disorders, particularly in neurodegenerative diseases (Dollé et al., 2008).

Structural and Molecular Insights

The structural analysis of similar compounds provides valuable insights into their molecular configuration, intermolecular interactions, and potential for hydrogen bonding. For instance, studies involving crystallography have elucidated the folded conformation of these compounds, revealing the inclination angles between pyrimidine and phenyl rings and highlighting the importance of intramolecular hydrogen bonds in stabilizing their structures (Subasri et al., 2016).

Potential Therapeutic Applications

Research into the therapeutic potential of derivatives of the specified compound, especially in the context of antiviral and anticancer activities, is of significant interest. For example, studies have explored the antiviral efficacy of such compounds against specific viral proteins, offering a pathway for the development of novel antiviral drugs. Similarly, investigations into their cytotoxic activities against various cancer cell lines could lead to the discovery of new anticancer agents (Mary et al., 2020; Ghorab et al., 2015).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-5-13(2)7-15(6-12)27-19-9-20(24-11-23-19)28-10-18(26)25-17-4-3-14(22)8-16(17)21/h3-9,11H,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJFFKPOMAFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.